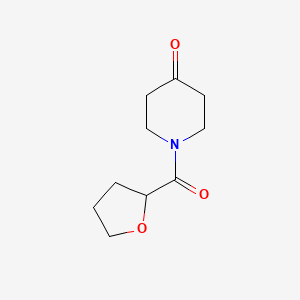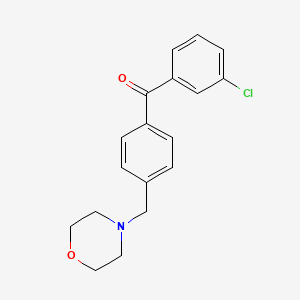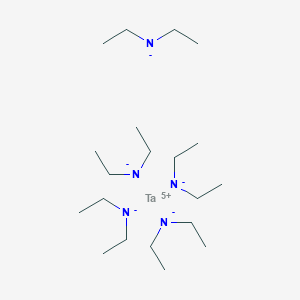
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
Overview
Description
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 930111-06-1 . It has a molecular weight of 391.36 . This compound is used in scientific research and offers diverse applications due to its unique properties, making it valuable in various fields such as pharmaceuticals and materials science.
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate . The InChI code for this compound is 1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 73-75°C . The compound should be stored at 2-8°C .Scientific Research Applications
Carboxylic Acid Deoxyfluorination and Amide Bond Formation
Pentafluorophenyl compounds have been utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This process is significant for facilitating one-pot amide bond formations via in situ generation of acyl fluorides, providing a pathway to amides in high yields (Brittain & Cobb, 2021).
Catalysis and Esterification
Pentafluorophenylammonium triflate has been reported as an efficient catalyst for esterification, thioesterification, and transesterification processes. It facilitates the formation of macrolactones from ω-hydroxycarboxylic acids, highlighting its utility in green chemistry due to its stability, cost-effectiveness, and ease of removal from reaction mixtures (Funatomi et al., 2006).
Synthesis of Triarylpyridines
The use of pentafluorophenylammonium triflate as a recyclable solid acid catalyst in the synthesis of 2,4,6-triarylpyridines has been documented. This method offers advantages like short reaction times, high yields, and the absence of hazardous solvents, making the catalyst a valuable tool in organic synthesis (Montazeri & Mahjoob, 2012).
Phosphinoferrocene Amidosulfonates
Research has explored the synthesis of phosphinoferrocene amidosulfonates using pentafluorophenyl compounds. These ligands, when reacted with palladium complexes, have shown potential in catalytic applications, including the cyanation of aryl bromides in aqueous media (Schulz et al., 2012).
Reactive Polymer Coatings
Pentafluorophenyl-based compounds have been employed in the fabrication of microfluidic devices with surface-immobilized cell-capturing molecules. The development of reactive polymer coatings through chemical vapor deposition polymerization showcases the material science applications of these compounds (Lahann et al., 2003).
High Voltage Li-ion Batteries
Tris (pentafluorophenyl) phosphine has been investigated as an electrolyte additive to enhance the cycling performance of high voltage lithium-ion batteries. It demonstrates the potential for both redox shuttle and anion receptor roles, contributing to the improvement of battery performance (Xu et al., 2012).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANIAEUMQOHKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640441 | |
| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate | |
CAS RN |
930111-06-1 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1629618.png)










![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)

